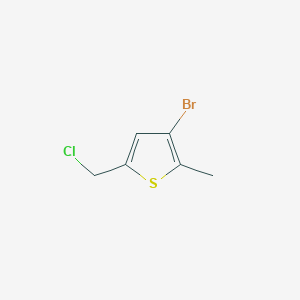
2-(2-Bromo-5-methylphenyl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-5-methylphenyl)acetaldehyde is an organic compound with the molecular formula C9H9BrO. It is characterized by the presence of a bromo group and a methyl group attached to a phenyl ring, along with an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-methylphenyl)acetaldehyde typically involves the bromination of 5-methylbenzaldehyde followed by further chemical modifications. One common method includes the use of bromine in the presence of a catalyst to introduce the bromo group at the desired position on the phenyl ring. The reaction conditions often involve controlled temperatures and specific solvents to ensure the selective bromination of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromo-5-methylphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
Oxidation: 2-(2-Bromo-5-methylphenyl)acetic acid.
Reduction: 2-(2-Bromo-5-methylphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-5-methylphenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Bromo-5-methylphenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The bromo group can also participate in halogen bonding interactions, influencing the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Bromo-4-methylphenyl)acetaldehyde
- 2-(2-Bromo-3-methylphenyl)acetaldehyde
- 2-(2-Bromo-6-methylphenyl)acetaldehyde
Uniqueness
The presence of both an aldehyde and a bromo group allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Eigenschaften
Molekularformel |
C9H9BrO |
|---|---|
Molekulargewicht |
213.07 g/mol |
IUPAC-Name |
2-(2-bromo-5-methylphenyl)acetaldehyde |
InChI |
InChI=1S/C9H9BrO/c1-7-2-3-9(10)8(6-7)4-5-11/h2-3,5-6H,4H2,1H3 |
InChI-Schlüssel |
GLEGVZATIFLJCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)Br)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


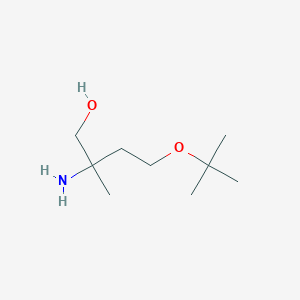

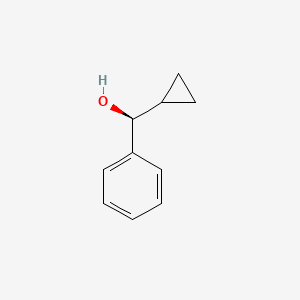
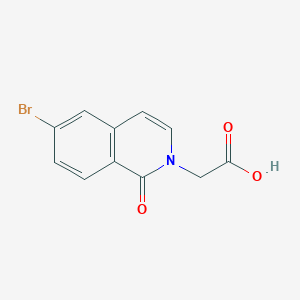
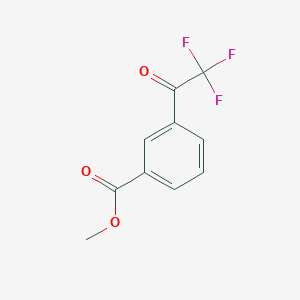
![4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-amine dihydrochloride](/img/structure/B13583184.png)
![3-[2-(Aminomethyl)phenyl]propanoic acid](/img/structure/B13583185.png)
![2-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}-1,3-oxazole-4-carboxamide dihydrochloride](/img/structure/B13583193.png)

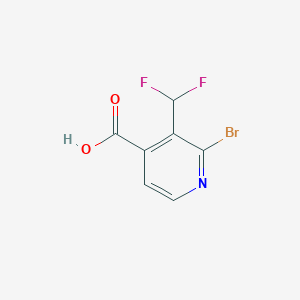
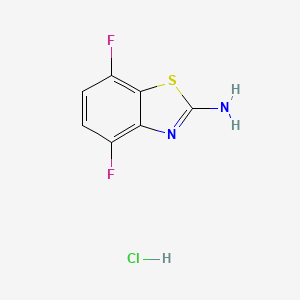
![4,4,5,5-tetramethyl-2-[(Z)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B13583202.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-oxochromene-3-carboxamide](/img/structure/B13583203.png)
